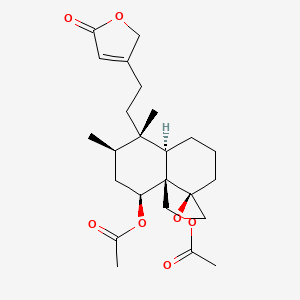

Ajugarin I

Description

Contextualization as a Clerodane Diterpenoid in Natural Product Chemistry

Ajugarin I is classified as a clerodane diterpenoid, a diverse group of natural compounds derived from various plant species and other organisms . Diterpenoids are a class of organic compounds composed of four isoprene (B109036) units, typically with 20 carbon atoms. Clerodane diterpenoids are particularly noted for their intricate polycyclic structures and a wide array of biological activities, including significant insect antifeedant properties.

Chemically, this compound possesses the molecular formula C24H34O7 and a molecular weight of approximately 434.5 g/mol . It is also characterized as a butenolide . This compound has been identified and isolated from several species within the Ajuga genus, a group of plants belonging to the Lamiaceae family. Notable sources include Ajuga nipponensis, Ajuga parviflora, Ajuga remota, and Ajuga bracteosa . The presence of this compound in these plants underscores its role as a secondary metabolite, often involved in plant defense mechanisms.

Table 1: Key Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C24H34O7 | |

| Molecular Weight | 434.5 g/mol | |

| Compound Class | Diterpenoid | |

| Subclass | Clerodane | |

| Functional Group | Butenolide | |

| PubChem CID | 173866 |

Table 2: Natural Sources of this compound

| Plant Species | Family | Source |

| Ajuga nipponensis | Lamiaceae | |

| Ajuga parviflora | Lamiaceae | |

| Ajuga remota | Lamiaceae | |

| Ajuga bracteosa | Lamiaceae |

Historical Overview of this compound Discovery and Early Investigations

The discovery of this compound dates back to 1976, when it was first isolated from the East African medicinal plant Ajuga remota. Early academic investigations into this compound primarily focused on its significant insect antifeedant activity. Researchers observed its efficacy in deterring feeding by the African armyworm, Spodoptera exempta, through leaf disk assays. This initial finding highlighted the potential of this compound as a natural pest control agent and spurred further research into its biological properties.

The structural elucidation of this compound was a crucial step in its early investigation, with its absolute configuration being established through X-ray crystallography. During these early studies, several related clerodane diterpenoids, including Ajugarin II, Ajugarin III, Ajugarin IV, and Ajugarin V, were also isolated from Ajuga remota. Comparative studies among these ajugarins revealed variations in their biological activities, with some exhibiting insecticidal properties while others maintained antifeedant effects. For instance, Ajugarin IV was identified as a moderate insecticide against silkworms (Bombyx mori), in contrast to the antifeedant nature of this compound. These early explorations provided foundational insights into the structure-activity relationships within the ajugarin family of clerodane diterpenoids.

Structure

3D Structure

Properties

CAS No. |

62640-05-5 |

|---|---|

Molecular Formula |

C24H34O7 |

Molecular Weight |

434.5 g/mol |

IUPAC Name |

[(4R,4aR,5S,7R,8S,8aR)-5-acetyloxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl acetate |

InChI |

InChI=1S/C24H34O7/c1-15-10-20(31-17(3)26)24(14-29-16(2)25)19(6-5-8-23(24)13-30-23)22(15,4)9-7-18-11-21(27)28-12-18/h11,15,19-20H,5-10,12-14H2,1-4H3/t15-,19-,20+,22+,23+,24+/m1/s1 |

InChI Key |

RNYBNBANBCQZON-PGQNDPHJSA-N |

SMILES |

CC1CC(C2(C(C1(C)CCC3=CC(=O)OC3)CCCC24CO4)COC(=O)C)OC(=O)C |

Isomeric SMILES |

C[C@@H]1C[C@@H]([C@@]2([C@@H]([C@@]1(C)CCC3=CC(=O)OC3)CCC[C@]24CO4)COC(=O)C)OC(=O)C |

Canonical SMILES |

CC1CC(C2(C(C1(C)CCC3=CC(=O)OC3)CCCC24CO4)COC(=O)C)OC(=O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Ajugarin I |

Origin of Product |

United States |

Natural Occurrence and Phytochemical Sourcing

Isolation from Ajuga Species

Ajugarin I, also referred to as ajugarin-1, was first isolated from Ajuga remota . The isolation process involved the extraction of powdered aerial parts of A. remota using 80% ethanol (B145695) through maceration. The resulting extract was then subjected to partitioning with various solvents, including chloroform, ethyl acetate (B1210297), and n-butanol. Subsequent purification steps involved successive crystallizations from methanol (B129727), leading to the identification of ajugarin-1 . This compound is recognized as a neo-clerodane diterpene .

Ajuga bracteosa has been identified as a notable source of this compound. Quantitative analysis using reversed-phase high-performance liquid chromatography (RP-HPLC) has confirmed the presence of significant amounts of this compound in A. bracteosa samples . Studies have reported an this compound content of 2.2 ± 0.02 μg/mg of dry weight (DW) in A. bracteosa . This compound is one of the key neo-clerodane diterpenoids found within this species .

Table 1: this compound Content in Ajuga bracteosa

| Compound | Plant Species | Concentration (µg/mg DW) | Quantification Method | Reference |

| This compound | Ajuga bracteosa | 2.2 ± 0.02 | RP-HPLC |

Beyond Ajuga remota and Ajuga bracteosa, this compound has also been detected in other species within the Ajuga genus. It has been reported in Ajuga nipponensis . Furthermore, Ajuga parviflora has been found to contain this compound, alongside related neo-clerodane diterpenoids such as deoxyajugarin-I and ajugarin-I chlorohydrin .

Presence and Quantification in Ajuga bracteosa

Quantitative Analysis Methodologies in Plant Extracts

Quantitative analysis of this compound in plant extracts primarily relies on sophisticated chromatographic techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a well-established method for this purpose . The general procedure involves preparing plant extracts and this compound standards by dissolving them in HPLC-grade methanol, followed by sonication, centrifugation, and filtration through polyamide membrane filters .

For RP-HPLC analysis, samples are typically eluted at a flow rate of 1 ml/min with an injection volume of 50 μL. A diode array detector (DAD) is commonly used for compound detection. Separation is achieved using reversed-phase columns, such as a Zorbax-C8 analytical column (4.6 × 250 mm, 5 µm particle size) . Quantification is performed by comparing the area under the curve (AUC) of the this compound peak in the plant extract chromatogram with that of a pure this compound standard chromatogram . Thin-layer chromatography (TLC) has also been employed for the identification of this compound .

Biotechnological Approaches for Sustainable Production in Plant Cell Cultures

Given the medicinal importance of compounds like this compound, biotechnological approaches, particularly plant cell culture technologies, are being explored for sustainable production. These methods offer a controlled environment for the biosynthesis of secondary metabolites, including neo-clerodane diterpenoids like this compound, from Ajuga species .

Undifferentiated cell cultures, established from various Ajuga taxa (including A. bracteosa), have demonstrated the capacity to produce these bioactive compounds . This approach can mitigate issues of overexploitation of wild plant resources and provide a consistent supply of standardized batches of vegetative biomass .

Strategies to enhance the yield of target compounds in cell cultures include:

Manipulation of Medium Composition and Culture Conditions : Optimizing nutrient media and environmental factors can significantly influence metabolite production .

Chemical Elicitation : The application of specific chemical elicitors, such as methyl jasmonate (50–125 µM) or mevalonate, can stimulate the biosynthetic pathways within the cell cultures, leading to increased compound accumulation .

Precursor Feeding : Supplying specific precursors to the biosynthetic pathways can also boost the production of desired metabolites .

Genetic Engineering and Mutagenesis : Developing highly productive cell lines through genetic modification or induced mutagenesis represents advanced strategies for maximizing yield .

These biotechnological methods offer a promising avenue for the sustainable and efficient production of this compound and other valuable Ajuga metabolites .

Structural Elucidation and Stereochemical Characterization

Spectroscopic Techniques for Structure Determination

The determination of Ajugarin I's structure heavily relies on the application of spectroscopic methods, which provide crucial information about its elemental composition, connectivity, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in organic chemistry for elucidating molecular structures, offering insights into the atom composition and connectivity within a molecule. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are indispensable. ¹H NMR provides information on the number, type, and environment of hydrogen atoms, as well as their connectivity to neighboring protons through coupling patterns. ¹³C NMR, while less sensitive due to the low natural abundance of the ¹³C isotope, reveals the number and types of carbon atoms present and their hybridization states. For this compound, detailed ¹³C-NMR shift data has been reported, which is critical for assigning each carbon in the molecule.

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS) plays a vital role in determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable as it can precisely determine the molecular formula by measuring the mass-to-charge ratio (m/z) of the molecular ion and its fragments with high accuracy. This technique confirmed this compound's molecular formula as C₂₄H₃₄O₇ and its molecular weight as 434.52 g/mol . Fragmentation patterns observed in MS experiments provide additional structural clues by indicating the presence of specific substructures within the molecule.

Integration of Advanced 1D and 2D NMR Experiments

Beyond basic 1D NMR, a suite of advanced 2D NMR experiments is essential for fully unraveling complex natural product structures like this compound. These techniques provide through-bond and through-space correlation information, allowing for the comprehensive assignment of signals and the establishment of connectivity.

Correlation Spectroscopy (COSY): This homonuclear 2D NMR experiment identifies protons that are coupled to each other through two or three bonds, revealing proton-proton connectivity networks.

Heteronuclear Single Quantum Coherence (HSQC): HSQC is a heteronuclear 2D NMR experiment that correlates proton signals with the carbon atoms directly attached to them (one-bond C-H correlations). This is crucial for assigning proton and carbon signals simultaneously.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range (two, three, or even four bond) correlations between protons and carbons. This is particularly useful for establishing connectivity across quaternary carbons or between different structural fragments.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a 2D NMR experiment that reveals through-space correlations between protons that are spatially close to each other, regardless of whether they are directly bonded. This information is invaluable for determining the relative stereochemistry and conformation of the molecule.

The structural elucidation of this compound and other related neo-clerodane diterpenoids has been extensively based on the analysis of these 1D and 2D NMR spectra, allowing for the precise assignment of protons and carbons and the determination of their spatial relationships.

Computational Methods in Structure Elucidation

In recent years, computational methods have become increasingly integral to the structural elucidation process, especially for complex natural products where spectroscopic data alone may not be sufficient to unambiguously assign stereochemistry. Density Functional Theory (DFT) calculations are frequently employed to predict NMR chemical shifts, Electronic Circular Dichroism (ECD) spectra, and other chiroptical properties. By comparing computationally predicted data with experimental results, researchers can confirm proposed structures and, crucially, determine the absolute configuration of chiral centers. This integrated approach enhances the robustness of structural assignments and minimizes the possibility of misassignments.

Comparative Structural Analysis with Related Neo-Clerodane Diterpenoids

This compound is a foundational member of the neo-clerodane diterpenoid family, a class of natural products characterized by a specific bicyclic decalin core structure. These compounds are predominantly found in species of the Ajuga genus. Structural elucidation of new neo-clerodane diterpenoids often involves a comparative analysis with known analogs, leveraging previously reported spectroscopic data and established biosynthetic pathways.

Common structural features among neo-clerodane diterpenoids, including this compound, typically involve a decalin ring system and characteristic stereochemical orientations at various chiral centers. For instance, in many neo-clerodane diterpenoids, the H-11 is generally considered to have an α-orientation, while H-13 and H-16 are often β-oriented. The presence of specific functional groups, such as acetate (B1210297) moieties and a butenolide ring, as seen in this compound, is also common within this class. Other ajugarin-like neo-clerodane diterpenoids isolated from Ajuga species include ajugaflorins A-F, ajugalides B and C, ajugamarin F4, ajugamacrin (B12307994) E, and ajugatakasin B. The structural variations among these compounds, such as differences in oxygenation patterns or side chain modifications, are often elucidated by comparing their spectroscopic data to that of the parent this compound.

Total Synthesis and Chemical Transformation Strategies

Pioneering Total Synthesis of Ajugarin I

The first total synthesis of this compound was a landmark accomplishment in organic chemistry, particularly in the synthesis of polyoxygenated diterpenes. This feat was achieved by the research group of S.V. Ley and co-workers, with initial reports appearing in Chem. Commun. in 1983 and a more detailed account in Tetrahedron in 1986. This synthetic endeavor not only confirmed the proposed structure of the natural product but also established new synthetic routes for constructing challenging substructures.

Key Synthetic Methodologies and Strategic Approaches

The total synthesis of this compound employed several sophisticated synthetic methodologies and strategic approaches to overcome the challenges posed by its stereochemical complexity and multiple oxygenated functionalities. A pivotal step in the synthesis involved the strategic use of a 1,3-dithiolane (B1216140) unit. This unit played a crucial role in stereochemically directing the conjugate addition of a but-3-enyl cuprate (B13416276), which was essential for precisely setting the stereochemistry at the C-10 sp3 carbon center.

Another critical aspect was the formation of the trans-fused ring geometry, a characteristic feature of the clerodane skeleton. This was achieved through the conjugate addition of a vinyl cuprate to an enone. The resulting enolate was then regio- and stereoselectively trapped with formaldehyde, ensuring the correct relative stereochemistry of the decalin system. The introduction of the necessary butenolide side chain, a key functional group in this compound, was accomplished via the conjugate addition of a sulfone-stabilized anion to ethyl-4-(t-butyldimethylsilyloxy) but-Z-ynoate, followed by a fluoride (B91410) work-up. This synthetic route also introduced a novel method for the construction of 3-substituted-Δ2-butenolides, highlighting its broader applicability in organic synthesis.

Semisynthesis and Derivatization Studies of this compound

While the total synthesis of this compound has been thoroughly documented, specific detailed studies focusing solely on the semisynthesis or derivatization of this compound itself are not explicitly detailed in the provided search results. However, the broader field of natural product chemistry frequently employs semisynthesis and chemical derivatization to modify natural compounds. This approach is often undertaken to enhance their biological activities, improve pharmacokinetic properties, or explore structure-activity relationships.

For instance, general chemical modifications of related clerodane diterpenes, such as clerodin (B1206636) hemiacetal, have been reported to yield side-chain modified structures for biological evaluation. Additionally, the total synthesis of this compound by Ley and co-workers also involved "degradation studies of related clerodane diterpenes," which implies chemical transformations to understand their structures. These examples highlight the general utility of chemical transformations within the clerodane class, even if direct, detailed semisynthesis studies on this compound were not found in the provided information.

Synthetic Analogues and Related Clerodane Diterpenes

This compound belongs to the extensive family of clerodane diterpenes, a diverse group of natural products characterized by their distinct bicyclic skeleton. Beyond this compound, several other ajugarins have been isolated and identified, including Ajugarin II, Ajugarin III, Ajugarin IV, and Ajugarin V. These analogues exhibit varied biological activities, ranging from antifeedant properties (this compound-III) to insecticidal activity (Ajugarin IV), while some may be inactive (Ajugarin V).

Ajugarin IV, for example, is a neo-clerodane diterpene with insecticidal properties, and its stereospecific total synthesis has also been reported. The study of these related compounds, including their NMR shift data, often uses this compound and ajugareptansin as reference models for other neo-clerodane diterpenoids, aiding in structural elucidation and understanding.

The clerodane diterpene scaffold, generally comprising a decalin moiety fused with a six-carbon side chain, allows for significant structural diversity through variations in substituents, oxidation states, and double bond positions. Synthetic efforts towards clerodane diterpenes often involve strategies to construct this complex bicyclic system and its associated side chains, contributing to the broader understanding of their chemical space and potential applications.

Compound Names and PubChem CIDs

Biosynthetic Pathways and Enzymatic Mechanisms

Postulated Biogenetic Origin of Ajugarin I

This compound belongs to the class of neo-clerodane diterpenoids, which are characterized by a rearranged labdane (B1241275) carbon skeleton . The foundational steps of clerodane biosynthesis in the Lamiaceae family begin with geranylgeranyl diphosphate (B83284) (GGPP), a universal diterpenoid precursor . GGPP undergoes a paired enzymatic transformation to yield kolavenol, a key intermediate, through the sequential action of class II and class I clerodane synthases located in plastids .

The Ajugoideae subfamily, a prominent group within Lamiaceae, is particularly rich in structurally diverse furanoclerodanes, including this compound, suggesting a shared and conserved biosynthetic capacity for these compounds across many Lamiaceae subfamilies . Following the formation of the core clerodane scaffold, subsequent modifications, such as the introduction of a furan (B31954) ring and other oxygenations, are crucial for generating the complexity seen in this compound. While the total synthesis of this compound has been achieved, providing a chemical route to its structure, the natural biogenetic pathway involves specific enzymatic steps that define its biological origin.

Role of Cytochrome P450 Monooxygenases in Diterpenoid Biosynthesis

Cytochrome P450 monooxygenases (CYPs) are pivotal enzymes in plant specialized metabolism, playing a central role in the structural diversification of diterpenoids. These versatile biocatalysts are responsible for a wide array of modifications to the hydrocarbon backbones produced by terpene synthases, including hydroxylations, sequential oxidations at a single position, and various ring rearrangements and closures. Remarkably, CYPs are implicated in over 97% of known diterpene biosynthetic pathways.

In the context of diterpenoid biosynthesis, specific CYP clans, notably CYP71, CYP85, and CYP72, are predominantly represented, indicating their specialized expansion within these pathways. The evolutionary history of these specialized diterpene biosynthesis CYPs is diverse, with some having recently diverged from gibberellin biosynthesis pathways, while others possess more ancient origins with subsequent expansions in particular plant families.

For furanoclerodane biosynthesis, such as that leading to this compound, CYP76BK1 orthologs have been identified as central players in the formation of the furan ring . These enzymes catalyze the oxidative cyclization of clerodane backbones to produce the characteristic furan moiety. Furthermore, some of these orthologs have been shown to facilitate the formation of novel lactone ring structures . In Salvia species, three specific cytochrome P450 enzymes belonging to the CYP728 family have been identified to consecutively catalyze the formation of furanoclerodane precursors .

Table 1: Key Cytochrome P450 Enzymes and Their Roles in Diterpenoid Biosynthesis

| CYP Family/Ortholog | Substrate | Catalytic Activity | Product/Pathway | Source/Context |

| CYP71, CYP85, CYP72 | Diterpene hydrocarbon backbones | Hydroxylations, sequential oxidations, ring rearrangements/closures | Diverse diterpenoids | General plant diterpenoid biosynthesis |

| CYP76BK1 orthologs | Clerodane backbones | Oxidative cyclization | Furan ring formation, lactone ring formation | Furanoclerodane biosynthesis in Lamiaceae (e.g., Ajuga reptans, Callicarpa americana) |

| CYP728 family (e.g., SsHDAS, SsHTAS, SdHDAS) | Kolavenol, Annonene | Consecutive oxidations | Annonene, Hardwickiic acid, Hautriwaic acid | Furanoclerodane biosynthesis in Salvia species (e.g., Salvia splendens, Salvia divinorum) |

Transcriptomic and Enzymatic Exploration of Furanoclerodane Pathways

Advanced molecular techniques, including transcriptome-guided pathway exploration, have been instrumental in unraveling the complexities of furanoclerodane biosynthesis. This approach involves analyzing gene expression patterns to identify candidate genes encoding enzymes involved in specific metabolic pathways .

For instance, orthologs of VacCYP76BK1 were successfully identified in Ajuga reptans and Callicarpa americana through such transcriptomic analyses . Subsequent functional characterization, often performed using heterologous expression systems like yeast, confirmed that these identified enzymes are indeed capable of catalyzing the oxidative cyclization of clerodane backbones, leading to the formation of the furan ring .

In Salvia splendens, transcriptomic data analysis has been employed to pinpoint genes co-expressed with known clerodane synthase genes, thereby identifying potential candidates for furanoclerodane biosynthesis . This research has led to the characterization of specific P450 enzymes, such as SsHDAS (Hardwickiic Acid Synthase) and SsHTAS (Hautriwaic Acid Synthase), both belonging to the CYP728D subfamily. These enzymes play crucial roles in the sequential conversion of intermediates, for example, from annonene to hardwickiic acid and subsequently to hautriwaic acid.

Evolution of Biosynthetic Capacity in the Lamiaceae Family

The Lamiaceae (mint family) is recognized as a rich source of diverse specialized metabolites, particularly furanoclerodanes . The evolutionary trajectory of diterpenoid biosynthesis within this family is dynamic and complex, marked by frequent assembly of biosynthetic gene clusters (BGCs), gene duplication events, and subsequent neofunctionalization of enzymes.

Studies indicate that the evolution of clerodane biosynthesis in Lamiaceae involved the recruitment and neofunctionalization of genes originally associated with gibberellin and abietane (B96969) metabolism . Phylogenomic analyses, supported by biochemical data, suggest that clerodane biosynthetic pathways in species like Scutellaria barbata and S. splendens have polyphyletic origins, indicating repeated evolutionary events .

A key evolutionary insight comes from the widespread presence of CYP76BK1 orthologs across at least six Lamiaceae subfamilies, including early-diverging clades. This broad distribution suggests that the evolutionary lineage of these enzymes predates the extensive speciation within the Lamiaceae family, with their function in furan ring formation being largely conserved . Further evidence for their ancient origin and importance is provided by syntenic analysis, which has identified four CYP76BK1 members as syntelogs within a conserved genomic block across divergent subfamilies .

Another significant evolutionary event in furanoclerodane biosynthesis, particularly in Salvia, was the neofunctionalization of a cytochrome P450 enzyme with ancestral ferruginol (B158077) synthase activity into an annonene synthase. This transition likely occurred following a whole-genome duplication event, contributing to the chemical diversity observed in this subgenus .

Table 2: Evolution of Biosynthetic Capacity in Lamiaceae

| Evolutionary Mechanism | Description | Impact on Diterpenoid Biosynthesis | Examples/Evidence |

| Gene Recruitment & Neofunctionalization | Genes from existing metabolic pathways (e.g., gibberellin, abietane) are repurposed for new functions. | Diversification of diterpenoid scaffolds, leading to new compound classes like clerodanes. | Recruitment of gibberellin and abietane metabolism genes for clerodane biosynthesis . Neofunctionalization of ferruginol synthase-like P450s to annonene synthase . |

| Gene Duplication | Creation of multiple copies of a gene, allowing one copy to evolve new functions while the original retains its role. | Expansion of enzyme families, enabling the production of diverse metabolites. | Duplication of class I clerodane synthases in Lamiaceae . Expansion of CYP706V subfamily in Isodon rubescens for oridonin (B1677485) biosynthesis. |

| Conserved Synteny | Retention of gene order on chromosomes across different species. | Suggests ancient evolutionary origins and functional importance of gene clusters. | CYP76BK1 syntelogs across divergent Lamiaceae subfamilies, indicating a lineage predating Lamiaceae speciation . |

| Polyphyletic Origins | Independent evolution of similar biosynthetic pathways in different lineages. | Contributes to the broad distribution of certain compound classes across a family, even if their exact origins differ. | Clerodane biosynthesis in Scutellaria barbata and S. splendens . |

Mechanistic Investigations of Biological Activities in Preclinical Models

Antifeedant Activity Against Insect Pests

Ajugarin I exhibits significant antifeedant activity, influencing the feeding behavior and physiological responses of various insect species. This deterrent action is a key area of investigation for its potential application in pest management.

Insect Behavioral and Physiological Responses

Studies have demonstrated that this compound significantly inhibits feeding in larvae of the generalist insect Spodoptera exigua in both choice and no-choice assays . Similarly, it has been shown to reduce feeding in larvae of the mustard beetle (Phaedon cochleariae) when applied to Chinese cabbage leaves. The mechanism of antifeedancy often involves the compound signaling the unsuitability of a plant, prompting insects to reject it upon contact and thereby avoid ingesting potentially harmful substances .

While some antifeedants can also exert toxic effects upon ingestion, their primary role is often to deter feeding through chemoreception. In experiments with the mustard beetle, the antifeedant effect of this compound was observed to diminish within three days, which could be attributed to either degradation of the compound or habituation by the insects. This reduction in effectiveness over time led to increased leaf damage and a higher survival rate of the larvae. Less potent antifeedants may delay or reduce continuous feeding, particularly when alternative, untreated food sources are unavailable to the insect.

Specificity of Antifeedant Action

The biological activity of this compound and related compounds is highly influenced by subtle structural variations, which also contribute to their specificity of action against different insect species . For instance, this compound demonstrated considerable antifeedant activity against the generalist S. exigua . In contrast, other furoneoclerodane diterpenes, also found in the Ajuga genus, exhibited antifeedant effects exclusively against specialist insects like Leptinotarsa decemlineata . This highlights the selective nature of these compounds. The Ajuga genus is well-recognized for its neo-clerodane type diterpenes, including ajugarins I, II, and III, which are known for their strong antifeedant properties against various pest insects . The antifeedant activity of clerodane diterpenes is among their most extensively studied bioactivities.

Other Preclinical Biological Activities

Beyond its role as an antifeedant, this compound has been investigated for other preclinical biological activities, including its antioxidant, antibacterial, and wound healing potentials.

In Vitro Antioxidant Profile

This compound has demonstrated in vitro antioxidant activity across several assays. In comparative studies with Ajuga bracteosa extract, this compound showed measurable antioxidant capabilities, although the crude extract generally exhibited a higher profile.

The antioxidant potential of this compound was assessed using various methods, including Ferric Reducing Antioxidant Power (FRAP), Total Antioxidant Capacity (TAC), and Free Radical Scavenging Assays (FRSA), often utilizing DPPH.

Table 1: In Vitro Antioxidant Activity of this compound

| Assay | This compound Value (µg AAE/mg DW or %) |

|---|---|

| Ferric Reducing Antioxidant Power | 221.8 ± 0.50 µg AAE/mg DW |

| Total Antioxidant Capacity | 51.8 ± 0.40 µg AAE/mg DW |

| Free Radical Scavenging Assay (DPPH) | 27.65 ± 0.80% |

Antibacterial Efficacy in Microbial Models

This compound has shown antibacterial efficacy in microbial models. In studies evaluating its activity against five non-resistant bacterial strains, this compound exhibited antibacterial action against two of these strains, with Minimum Inhibitory Concentration (MIC) values ranging from 50 to 200 μg/ml. The antibacterial assay was conducted using the broth dilution method and included both Gram-positive bacteria, such as Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumonia. For comparison, the Ajuga bracteosa extract demonstrated activity against three out of the five tested strains.

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | Activity | MIC (µg/ml) |

|---|---|---|

| Bacillus subtilis | Active | 50–200 |

| Staphylococcus aureus | Active | 50–200 |

| Escherichia coli | Inactive | - |

| Pseudomonas aeruginosa | Inactive | - |

| Klebsiella pneumonia | Inactive | - |

Wound Healing Potential in Animal Excision Models

The wound healing potential of this compound has been investigated in in vivo animal excision models, specifically using Balb/c mice. In these models, a 5 mm diameter excision wound was created on the dorsal surface of the mice.

Treatment with this compound resulted in a wound contraction of 95.6 ± 1.52% by day 12. The epithelization time, which is the time taken for the wound to be covered by new epithelial tissue, was observed to be 11.6 ± 0.47 days with this compound treatment. Histopathological examinations further supported the wound healing effects of this compound, showing evidence of good epithelization, collagen synthesis, fibroblast proliferation, and revascularization. This research represents an initial report on the healing benefits of this compound in an animal model.

Table 3: Wound Healing Parameters of this compound in Mouse Excision Model

| Parameter | This compound Result |

|---|---|

| Wound Contraction | 95.6 ± 1.52% at day 12 |

| Epithelization Time | 11.6 ± 0.47 days |

| Histopathological Findings | Good epithelization, collagen synthesis, fibroblast proliferation, revascularization |

Structure Activity Relationship Sar Studies

Identification of Structural Determinants for Biological Potency

For clerodane diterpenes, including Ajugarin I, studies have highlighted the importance of certain molecular features for their fungicidal activity. A key finding suggests that compounds possessing a greater net positive charge exhibit enhanced fungicidal activity . This positive charge can be influenced by the introduction of electron-withdrawing groups within the molecular structure, which in turn contributes to increased potency .

Beyond fungicidal effects, this compound and its relatives are recognized for their insect antifeedant activity . While specific structural determinants for this activity are complex, the presence of the clerodane skeleton itself is a fundamental requirement . Furthermore, this compound has demonstrated antihypertensive effects, indicating that its unique structural configuration also contributes to this pharmacological action . The broad range of structures and diverse moieties within diterpenes are known to significantly affect their interactions with critical medicinal targets .

Quantitative Structure-Activity Relationship (QSAR) Modeling for Clerodane Diterpenoids

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to predict the biological activity of chemical compounds based on their molecular structure . For clerodane diterpenoids, QSAR models have been developed to correlate structural features with specific biological activities, such as fungicidal potency.

A notable QSAR model, developed using multi-linear regression, demonstrated a strong correlation between the fungicidal activity of clerodane diterpenoids against Rhizoctonia solani and their molecular features . This model exhibited robust statistical parameters, including an R² value of 0.9879, an F-statistic of 348.41, and an S² value of 0.0047 . The high R² value indicates that the model effectively explains the variance in fungicidal activity based on the selected molecular descriptors . While the exact molecular features (descriptors) utilized in this specific model are not detailed, QSAR typically employs parameters such as the number of heteroatoms, functional groups, and other physicochemical properties to quantify structural characteristics . This type of modeling is crucial for understanding how modifications to the clerodane scaffold can impact biological outcomes and for guiding the design of new compounds with desired activities .

Comparative SAR Analysis with this compound Derivatives and Analogs

Comparative SAR analysis of this compound with its derivatives and analogs provides valuable insights into the specific modifications that enhance or diminish biological activity. Several neo-clerodane diterpenes, including this compound, Ajugarin II, Ajugarin IV, Ajugarin V, and Ajugapitin, have been isolated from Ajuga remota . Other related compounds, such as dihydroajugapitin, dihydroclerodin, and deacetylajugarin IV, have also been identified .

These compounds, particularly this compound and its closely related analogs, have been extensively studied for their insect antifeedant activity against pests like Spodoptera littoralis . The comparative studies report the antifeedant activities, often expressed as feeding ratio (FR) values in dual-choice feeding assays . Such analyses reveal how minor structural variations, such as differences in acetylation patterns, hydroxylation, or the presence of specific side chains, can significantly alter the potency of the antifeedant effect.

For instance, studies on Ajuga nipponensis have led to the isolation of new neo-clerodane diterpenes, ajuganipponin A and ajuganipponin B, alongside known compounds like this compound . The reported antifeedant activities of these isolated diterpenes against Spodoptera littoralis allow for direct comparison with this compound, highlighting the impact of structural differences on biological efficacy .

A generalized comparative table illustrating the antifeedant activity of this compound and some of its analogs is presented below, based on reported findings:

| Compound | Source Plant | Reported Activity (Example) | Key Structural Differences from this compound |

| This compound | Ajuga remota, Ajuga nipponensis | Insect antifeedant (Spodoptera littoralis), Antihypertensive | Baseline neo-clerodane diterpenoid |

| Ajugarin II | Ajuga remota, Ajuga nipponensis | Insect antifeedant (Spodoptera littoralis) | (Specific structural differences would be listed here if detailed in search results, e.g., different ester groups or oxidation states) |

| Ajugarin IV | Ajuga remota, Ajuga nipponensis | Insect antifeedant (Spodoptera littoralis) | (Specific structural differences) |

| Ajugarin V | Ajuga remota, Ajuga nipponensis | Insect antifeedant (Spodoptera littoralis) | (Specific structural differences) |

| Ajugapitin | Ajuga remota, Ajuga nipponensis | Insect antifeedant (Spodoptera littoralis) | (Specific structural differences) |

| Dihydroajugapitin | Ajuga remota | Insect antifeedant (Spodoptera littoralis) | Hydrogenation of a double bond in Ajugapitin |

| Deacetylajugarin IV | Ajuga remota | Insect antifeedant (Spodoptera littoralis) | Absence of an acetyl group compared to Ajugarin IV |

| Clerodin (B1206636) | Ajuga remota | Insect antifeedant | Related clerodane diterpenoid, structural modifications described in literature |

| Ajuganipponin A | Ajuga nipponensis | Insect antifeedant (Spodoptera littoralis) | (12S)-1β,6α,19-triacetoxy-4α,18-epoxy-12-tigloyl-neo-clerod-13-en-15,16-olide |

| Ajuganipponin B | Ajuga nipponensis | Insect antifeedant (Spodoptera littoralis) | (12S)-6α,19-diacetoxy-4α,18-epoxy-12-tigloyl-neoclerod-13-en-15,16-olide |

This comparative analysis underscores that even subtle changes in the clerodane diterpenoid scaffold can significantly modulate their biological activities, providing a foundation for rational drug design and lead optimization.

Advanced Analytical Method Development

High-Performance Liquid Chromatography (HPLC) for Compound Profiling

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the profiling and quantification of Ajugarin I in plant extracts. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) has been successfully utilized to confirm and quantify this compound in Ajuga bracteosa samples.

A standard this compound peak typically exhibits a retention time of 17.83 minutes under specific chromatographic conditions. Quantification studies have determined the amount of this compound in A. bracteosa to be 2.2 ± 0.02 μg/mg of dry weight (DW).

Detailed HPLC parameters for the analysis of this compound often involve the use of a Zorbax-C8 analytical column (4.6 × 250 mm, 5 µm particle size) from Agilent Technologies. The separation process is typically achieved using a gradient elution system. A common mobile phase composition includes 10% methanol (B129727) in water (mobile phase A) and 100% methanol (mobile phase B). The gradient program may involve an increase from 0% to 100% mobile phase B over 20 minutes, followed by a hold at 100% B for 3 minutes, and then a return to 0% B for the final 4 minutes. Detection of this compound is commonly performed at a wavelength of 220 nm using a diode array detector (DAD). The flow rate is typically maintained at 1 ml/min, with an injection volume of 50 μL. Sample preparation for HPLC analysis involves dissolving substances, such as A. bracteosa extract (e.g., 20 mg/ml) and standard this compound (e.g., 100 μg/ml), in HPLC-grade methanol, followed by sonication, centrifugation, and filtration through polyamide membrane filters.

Beyond plant extracts, HPLC analysis has also provided insights into the pharmacokinetic behavior of this compound, demonstrating its ability to cross the blood-brain barrier and penetrate brain tissue. Furthermore, HPLC plays a crucial role in the isolation and identification of neo-clerodane diterpenes, including this compound, from various Ajuga species like Ajuga remota.

Table 1: Typical RP-HPLC Parameters for this compound Profiling

| Parameter | Value |

| Column Type | Zorbax-C8 analytical column |

| Column Dimensions | 4.6 × 250 mm, 5 µm particle size |

| Mobile Phase A | 10% Methanol in Water |

| Mobile Phase B | 100% Methanol |

| Gradient Program | 0-20 min: 0-100% B; 20-23 min: 100% B; 23-27 min: 0% B |

| Flow Rate | 1 ml/min |

| Injection Volume | 50 μL |

| Detection Wavelength | 220 nm (DAD) |

| Retention Time (Standard this compound) | 17.83 min |

Table 2: this compound Quantification in Ajuga bracteosa

| Compound | Quantity (μg/mg DW) |

| This compound | 2.2 ± 0.02 |

Spectrometric and Chromatographic Techniques for Complex Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying volatile and semi-volatile compounds in plant extracts. GC-MS analysis of Ajuga bracteosa extracts has been instrumental in identifying active compounds, including derivatives such as 12-Bromo-Ajugarin I. This technique has also been used to identify volatile constituents from Ajuga bracteosa.

Fourier Transform Infrared Spectroscopy (FTIR) provides valuable information about the functional groups present in a compound or mixture. FTIR spectrometric analysis of Ajuga bracteosa extracts has revealed characteristic peaks corresponding to O-H stretch (indicating alcohols, phenols, and flavonoids), C-H bonds (suggesting alkanes), C=O stretching (indicative of carbonyls), and aromatic C-C stretches (associated with aromatic compounds like phenols).

Ultraviolet-Visible (UV-Vis) Spectrophotometry is frequently used for initial characterization and quantification, often in conjunction with other techniques. For instance, UV-Vis spectrophotometry has been employed to characterize green synthesized gold nanoparticles derived from Ajuga bracteosa extract, with absorbance measurements taken at wavelengths such as 200 nm, 400 nm, 600 nm, and 800 nm. It is also a general technique utilized in phytochemical investigations.

For more detailed and comprehensive phytochemical profiling, advanced hyphenated techniques such as Liquid Chromatography coupled to Quadrupole-Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS) and Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) are invaluable. These techniques enable the identification of a diverse range of compounds, including phenolic and terpenoid compounds, within complex extracts.

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for the preliminary identification and screening of compounds, including Ajugarin, in plant materials such as Ajuga bracteosa.

Furthermore, extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Electrospray Ionization Mass Spectrometry, is crucial for the definitive structural elucidation and confirmation of isolated compounds like this compound.

Future Research Trajectories and Translational Outlook

Elucidation of Novel Molecular Targets and Binding Mechanisms

Understanding the precise molecular targets and binding mechanisms of Ajugarin I is paramount for its rational development as a therapeutic agent. Current research indicates that this compound exerts its neuroprotective effects, for instance, by modulating key signaling pathways. It has been shown to significantly alleviate oxidative stress and inflammation through the regulation of the Nrf2/NF-κB signaling pathway. Furthermore, this compound suppresses apoptosis by influencing the Bcl-2/Bax and Caspase-3 pathways.

Computational analyses, such as molecular docking, have provided insights into potential interactions between this compound and various protein targets. These studies suggest that this compound can bind to multiple proteins, including Nrf2, Keap1, IκB-α, p38, JNK, Bax, Bcl2, Caspase-3, NF-κB, and AP-1. Future research will focus on experimentally validating these predicted interactions and elucidating the downstream cellular and physiological consequences of these binding events. This includes employing advanced biochemical and biophysical techniques to characterize binding affinities, kinetics, and conformational changes induced upon ligand binding. Moreover, exploring the polypharmacological nature of this compound—its ability to interact with multiple targets—will be crucial. Systems pharmacology methods, coupled with deep learning approaches, are being developed to predict molecular target binding profiles and their subsequent biological effects in various model systems. This holistic approach will help decipher whether this compound's efficacy stems from strong inhibition of a few targets or a more nuanced modulation of a broader network of proteins.

Development of Targeted Biosynthetic Engineering Strategies

The natural abundance and sustainable production of this compound are critical considerations for its translational application. As a clerodane diterpene, this compound is naturally found in plants such as Ajuga nipponensis and Ajuga parviflora. The total synthesis of this compound has been achieved through chemical routes, including a Diels-Alder approach, demonstrating its structural complexity and the feasibility of synthetic production.

Future research will focus on developing targeted biosynthetic engineering strategies to enhance the sustainable and scalable production of this compound. Recent advancements in elucidating the biosynthetic pathways of furanoclerodanes, a class of compounds that includes Ajugarins, have identified key enzymes such as cytochrome P450 monooxygenases (specifically CYP76BK1 orthologs) responsible for forming the characteristic furan (B31954) and lactone rings. These discoveries lay the groundwork for metabolic engineering efforts. Strategies could involve:

Genetic Engineering: Manipulating the genes encoding key enzymes in the this compound biosynthetic pathway in host organisms (e.g., plants or microbes) to increase yield or enable heterologous production.

Pathway Elucidation and Optimization: Fully mapping the enzymatic steps involved in this compound synthesis and identifying rate-limiting steps for targeted enhancement.

Cell Culture Technologies: Optimizing plant cell culture conditions, including medium composition, elicitation with chemical signals (e.g., methyl jasmonate or mevalonate), and induced mutagenesis, to stimulate higher accumulation of this compound and related bioactive metabolites.

Synthetic Biology Approaches: Constructing novel microbial cell factories capable of producing this compound or its precursors through engineered biosynthetic routes, offering a controlled and scalable production platform.

These efforts aim to overcome challenges associated with low natural yields and ensure a consistent supply of this compound for further research and potential therapeutic development.

Exploration of this compound in Emerging Preclinical Disease Models

The established biological activities of this compound warrant its comprehensive evaluation in a wider array of emerging preclinical disease models. Initial studies have demonstrated its therapeutic potential in specific neurological conditions. This compound has been shown to significantly alleviate vincristine-induced neuropathic pain in preclinical models, reversing histological alterations in the sciatic nerve, spinal cord, and brain, and mitigating oxidative stress and inflammation. Furthermore, it exhibits neuroprotective properties in the experimental autoimmune encephalomyelitis (EAE) model of multiple sclerosis (MS), reducing clinical scores, motor impairment, and neuropathic pain, while attenuating inflammation, oxidative stress, and apoptosis in the central nervous system. An earlier study also reported its antihypertensive effect in experimentally hypertensive rats.

Future research will expand the investigation of this compound into other complex and debilitating diseases where its antioxidant, anti-inflammatory, and neuroprotective properties could be beneficial. Potential areas of exploration include:

Neurodegenerative Diseases: Beyond MS and neuropathic pain, exploring models of Alzheimer's disease, Parkinson's disease, or other forms of neuroinflammation and neuronal damage.

Inflammatory Disorders: Investigating its efficacy in models of chronic inflammatory conditions beyond those already studied, given its impact on NF-κB signaling.

Metabolic Disorders: Further exploring its potential in models related to hypertension or other cardiovascular and metabolic dysfunctions.

Oncology: While not directly indicated by current searches, its impact on apoptosis and oxidative stress pathways could warrant preliminary investigation in certain cancer models.

These studies will involve rigorous in vitro and in vivo preclinical evaluations to establish dose-response relationships, efficacy, and potential mechanisms of action within these new disease contexts.

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

The integration of various "omics" technologies represents a powerful future trajectory for gaining a comprehensive mechanistic understanding of this compound's biological effects. Omics technologies, encompassing genomics, transcriptomics, proteomics, metabolomics, and epigenomics, provide a holistic view of biological systems by enabling the large-scale study of biological molecules.

Future research will increasingly leverage multi-omics approaches to:

Uncover Global Molecular Changes: Apply transcriptomics (e.g., RNA-sequencing) to identify changes in gene expression, proteomics (e.g., mass spectrometry) to analyze protein abundance and modifications, and metabolomics to profile metabolic shifts in response to this compound treatment.

Map Complex Biological Networks: Integrate data from different omics layers to construct comprehensive networks of molecular interactions and pathways modulated by this compound. This systems biology approach can reveal intricate relationships between genes, proteins, and metabolites that contribute to its therapeutic actions.

Identify Novel Biomarkers and Targets: Utilize omics data to identify novel biomarkers of disease progression or treatment response, as well as previously unappreciated molecular targets of this compound.

Predict Efficacy and Off-Target Effects: Employ computational integration of omics datasets to predict the efficacy of this compound in specific disease contexts and anticipate potential off-target effects, thereby guiding further drug development.

Q & A

Q. How should researchers manage large datasets from this compound studies for public accessibility?

- Answer : Deposit raw HPLC chromatograms, NMR spectra, and statistical outputs in repositories like Figshare or Zenodo. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata. Provide detailed experimental protocols in supplementary materials, including software versions (e.g., Origin Pro 2018 for graphs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.